Human TAAR1 Agonist Activity of TMCHA vs. DMCHA: Functional Selectivity Arising from C2/C6 Substitution
2,2,6,6-Tetramethylcyclohexan-1-amine acts as an agonist at human trace amine-associated receptor 1 (hTAAR1) with an EC₅₀ of 1.60 × 10³ nM, determined in HEK293 cells via cAMP BRET assay [1]. In contrast, the structurally related tertiary amine N,N-dimethylcyclohexylamine (DMCHA), which lacks the C2/C6 gem-dimethyl groups but retains the cyclohexyl scaffold, predominantly activates the olfactory receptor TAAR9 and shows no significant functional activity at hTAAR1 under comparable assay conditions [2]. This represents a qualitative functional divergence—not merely a potency shift—and demonstrates that the C2/C6 quaternary substitution pattern in TMCHA redirects receptor subtype selectivity within the TAAR family.
| Evidence Dimension | hTAAR1 cAMP agonism (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1,600 nM (TMCHA) |
| Comparator Or Baseline | Not active at hTAAR1 (DMCHA) |
| Quantified Difference | Selective activation vs. no activity; receptor subtype switch (TAAR1 vs. TAAR9) |
| Conditions | HEK293 expressing hTAAR1, cAMP BRET, 20 min, 1.6 µM |
Why This Matters
For researchers targeting hTAAR1 in neurological or metabolic disease programs, TMCHA provides a structurally distinct agonist chemotype that cannot be replicated by DMCHA or other simple cyclohexylamines, directly influencing compound library selection and SAR expansion strategies.
- [1] BindingDB BDBM50227826; CHEMBL4069147. Agonist activity at human TAAR1 (EC₅₀ = 1.60E+3 nM). BindingDB; 2024. View Source
- [2] UniProt Q96RI9 (TAAR9_HUMAN). Trace amine-associated receptor 9: ligand specificity for N,N-dimethylcyclohexylamine. UniProt Consortium; 2024. View Source
